molecular formula C14H14OS B8125431 [1-(4-Thiophen-3-yl-phenyl)-cyclopropyl]-methanol

[1-(4-Thiophen-3-yl-phenyl)-cyclopropyl]-methanol

Cat. No.: B8125431
M. Wt: 230.33 g/mol
InChI Key: MVFJAVQTIFUKMV-UHFFFAOYSA-N
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Description

[1-(4-Thiophen-3-yl-phenyl)-cyclopropyl]-methanol: is a chemical compound that belongs to the class of organic compounds known as thiophenes. Thiophenes are sulfur-containing heterocyclic compounds that exhibit a range of biological and chemical properties. This compound, in particular, has a cyclopropyl group attached to a phenyl ring substituted with a thiophene moiety, making it a unique and interesting molecule for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-(4-Thiophen-3-yl-phenyl)-cyclopropyl]-methanol typically involves multi-step organic reactions. One common approach is the Suzuki-Miyaura cross-coupling reaction , which involves the coupling of a boronic acid derivative of thiophene with a halogenated phenyl cyclopropyl compound in the presence of a palladium catalyst. The reaction conditions usually require a base, such as sodium carbonate, and a solvent like toluene or water.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale synthesis using continuous flow reactors or batch reactors. The choice of reactor and conditions would depend on factors such as yield, purity, and cost-effectiveness. The use of green chemistry principles, such as minimizing waste and using environmentally benign solvents, would also be considered to enhance sustainability.

Chemical Reactions Analysis

Types of Reactions

[1-(4-Thiophen-3-yl-phenyl)-cyclopropyl]-methanol: can undergo various types of chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form corresponding ketones or carboxylic acids.

  • Reduction: : Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.

  • Substitution: : Electrophilic and nucleophilic substitution reactions can occur at different positions on the thiophene ring.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: : Reagents like halogens (e.g., bromine) and strong bases (e.g., sodium hydroxide) are typically employed.

Major Products Formed

  • Oxidation: : Ketones, carboxylic acids.

  • Reduction: : Alcohols, amines.

  • Substitution: : Halogenated thiophenes, sulfonated thiophenes.

Scientific Research Applications

Overview

[1-(4-Thiophen-3-yl-phenyl)-cyclopropyl]-methanol is a compound that belongs to the class of thiophene derivatives. Thiophenes are known for their diverse biological and chemical properties, making this specific compound of interest in various scientific fields, including chemistry, biology, and medicine. This article discusses its applications, mechanisms of action, and relevant case studies.

Chemistry

  • Intermediate in Organic Synthesis : This compound is utilized as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for modifications that can lead to new compounds with desired properties.

Biology

  • Biological Activity : Research indicates potential antimicrobial and anticancer properties. Thiophene derivatives have shown efficacy against various pathogens and cancer cell lines through mechanisms such as enzyme inhibition and receptor interaction.

Medicine

  • Therapeutic Potential : Investigated for its role in treating diseases, particularly those involving cellular signaling pathways. Its ability to modulate biological processes positions it as a candidate for drug development.

Industry

  • Material Development : Employed in the development of new materials and chemical processes due to its unique chemical structure and reactivity.

Pharmacological Properties

Research highlights several pharmacological properties:

  • Anticancer Activity : Demonstrated potential in inhibiting cancer cell proliferation through apoptosis induction.
  • Anti-inflammatory Effects : Capable of modulating inflammatory responses, potentially useful for conditions like arthritis.
  • Antimicrobial Activity : Effective against various bacterial and fungal strains.

Case Studies and Research Findings

StudyCompoundActivityIC50/MIC Values
Study 15-(1-((2-Ethoxyphenyl)sulfonyl)azetidin-3-yl)-3-(thiophen-3-yl)-1,2,4-oxadiazoleAnticancerIC50 = 2.1 μM
Study 21,2,3-thiadiazole hybrid structuresAntiviralMIC = 50 µg/mL
Study 3Thiophene derivativesAntimicrobialMIC = 12.5 µg/mL

These studies underscore the promising biological activities associated with thiophene-based compounds, indicating their potential utility in therapeutic applications.

Cellular Effects

The compound influences various cellular processes:

  • Cell Signaling Pathways : Alters pathways involved in cell survival and apoptosis.
  • Metabolic Changes : Modulates metabolic pathways affecting cellular function and proliferation rates.

Mechanism of Action

The mechanism by which [1-(4-Thiophen-3-yl-phenyl)-cyclopropyl]-methanol exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

[1-(4-Thiophen-3-yl-phenyl)-cyclopropyl]-methanol: can be compared to other thiophene derivatives, such as thiophene itself , 4-(thiophen-3-yl)phenol , and 1-(4-thiophen-2-ylphenyl)methanamine . While these compounds share the thiophene core, the presence of the cyclopropyl group in This compound gives it unique chemical and biological properties.

List of Similar Compounds

  • Thiophene

  • 4-(Thiophen-3-yl)phenol

  • 1-(4-thiophen-2-ylphenyl)methanamine

Biological Activity

[1-(4-Thiophen-3-yl-phenyl)-cyclopropyl]-methanol is a compound derived from thiophene, a five-membered heterocyclic compound containing sulfur. Thiophene derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, pharmacological properties, and potential therapeutic applications.

Thiophene derivatives, including this compound, exhibit biological activity through various mechanisms:

  • Receptor Interaction : The compound may bind to specific receptors, influencing downstream signaling pathways.
  • Enzyme Inhibition : It can inhibit enzyme activity by occupying active sites, preventing substrate binding.
  • Gene Expression Modulation : Interaction with transcription factors can lead to upregulation or downregulation of gene expression related to cell growth and differentiation.

Pharmacological Properties

Research indicates that thiophene derivatives possess a wide range of pharmacological properties:

  • Anticancer Activity : Compounds in this class have shown potential in inhibiting cancer cell proliferation through various pathways, including apoptosis induction and cell cycle arrest.
  • Anti-inflammatory Effects : These compounds can modulate inflammatory responses, potentially useful in treating conditions like arthritis.
  • Antimicrobial Activity : Thiophene derivatives have demonstrated efficacy against various bacterial and fungal strains .

Case Studies and Research Findings

Several studies have investigated the biological activities of thiophene derivatives similar to this compound. Below are key findings:

StudyCompoundActivityIC50/MIC Values
5-(1-((2-Ethoxyphenyl)sulfonyl)azetidin-3-yl)-3-(thiophen-3-yl)-1,2,4-oxadiazoleAnticancerIC50 = 2.1 μM
1,2,3-thiadiazole hybrid structuresAntiviralMIC = 50 µg/mL
Thiophene derivativesAntimicrobialMIC = 12.5 µg/mL

These studies highlight the promising biological activities associated with thiophene-based compounds.

Cellular Effects

The compound has been shown to influence various cellular processes:

  • Cell Signaling Pathways : It can alter pathways involved in cell survival and apoptosis.
  • Metabolic Changes : The modulation of metabolic pathways can lead to altered cellular function and proliferation rates.

Properties

IUPAC Name

[1-(4-thiophen-3-ylphenyl)cyclopropyl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14OS/c15-10-14(6-7-14)13-3-1-11(2-4-13)12-5-8-16-9-12/h1-5,8-9,15H,6-7,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVFJAVQTIFUKMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CO)C2=CC=C(C=C2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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